6-(Hydroxymethyl)pyridin-2-ol

Beschreibung

The exact mass of the compound 6-(Hydroxymethyl)pyridin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Hydroxymethyl)pyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Hydroxymethyl)pyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

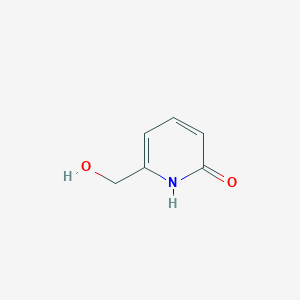

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-2-1-3-6(9)7-5/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIJNSPIKMBDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625947 | |

| Record name | 6-(Hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352514-21-7 | |

| Record name | 6-(Hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 6-(Hydroxymethyl)pyridin-2-ol (CAS Number: 352514-21-7)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known properties, safety information, and potential applications of 6-(Hydroxymethyl)pyridin-2-ol, a heterocyclic building block relevant to medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, information from closely related structural analogs is included for comparative context.

Introduction

6-(Hydroxymethyl)pyridin-2-ol, also known as 6-(hydroxymethyl)-2(1H)-pyridinone, is a functionalized pyridine derivative. The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] These structures are versatile because they can serve as both hydrogen bond donors and acceptors, and act as bioisosteres for amides, phenols, and other heterocyclic rings.[2][3][4] Consequently, pyridinone derivatives have been extensively investigated for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][5][6] This guide consolidates the available technical data for 6-(Hydroxymethyl)pyridin-2-ol.

Physicochemical Properties

Quantitative experimental data for the primary physicochemical properties of 6-(Hydroxymethyl)pyridin-2-ol are not widely reported in publicly available literature. The tables below summarize the core identification information and general properties, with data for a structurally related compound provided for context where specific data is absent.

Table 2.1: Core Compound Identification

| Property | Value | Source(s) |

| CAS Number | 352514-21-7 | [7][8] |

| IUPAC Name | 6-(hydroxymethyl)pyridin-2(1H)-one | [8] |

| Synonyms | 6-(hydroxymethyl)pyridin-2-ol, 6-Hydroxymethyl-1H-pyridin-2-one | [9] |

| Molecular Formula | C₆H₇NO₂ | [7] |

| Molecular Weight | 125.13 g/mol | [7] |

| InChI Key | OCIJNSPIKMBDDH-UHFFFAOYSA-N | [8] |

Table 2.2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical Form | Powder | [8] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [10] |

| Solubility | Data not available | |

| Storage | Room temperature, under inert atmosphere | [8][11] |

For comparative context, 6-Hydroxypicolinic acid (CAS 19621-92-2), a related structure with a carboxylic acid instead of an alcohol, has a reported melting point of 270 °C (decomposes).[12]

Spectroscopic Data

Detailed, publicly available spectra for 6-(Hydroxymethyl)pyridin-2-ol are limited. Commercial suppliers state that analytical data such as NMR and LC-MS are available upon request.[11][13] The expected spectral characteristics can be inferred from the analysis of closely related analogs.

Table 3.1: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, a singlet or doublet for the CH₂ group of the hydroxymethyl moiety, a broad singlet for the alcohol (-OH) proton, and a very broad singlet for the amide (N-H) proton. |

| ¹³C NMR | Six distinct carbon signals: four for the sp² carbons of the pyridine ring (one being a carbonyl carbon), and one for the sp³ carbon of the CH₂ group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3500 cm⁻¹), N-H stretching (broad, ~3100-3300 cm⁻¹), C=O stretching (strong, ~1650-1680 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 125.13. |

Synthesis and Reactivity

Experimental Protocols

Caption: A plausible multi-step synthesis pathway for 6-(Hydroxymethyl)pyridin-2-ol.

This conceptual pathway involves the oxidation of a suitable precursor, followed by selective reduction and a final N-oxidation/rearrangement sequence to install the 2-pyridone functionality. Researchers should consult specialized synthetic literature for detailed reaction conditions.

Biological Activity and Applications in Drug Discovery

While no specific biological activity has been reported for 6-(Hydroxymethyl)pyridin-2-ol, the pyridin-2-one core is a cornerstone of many pharmacologically active molecules.[1]

Role as a Kinase Inhibitor Scaffold

Pyridinone derivatives are frequently employed as kinase inhibitors.[6] The scaffold can form critical hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, mimicking the interactions of the adenine portion of ATP.

The diagram below illustrates this general mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 6-(hydroxymethyl)pyridin-2-ol | 352514-21-7 [sigmaaldrich.com]

- 9. 2(1H)-Pyridinone,6-(hydroxymethyl)-(9CI) | CAS#:352514-21-7 | Chemsrc [chemsrc.com]

- 10. 352514-21-7|6-(Hydroxymethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 11. 1849260-65-6|6-(Hydroxymethyl)pyridin-2-ol|BLD Pharm [bldpharm.com]

- 12. lookchem.com [lookchem.com]

- 13. 352514-21-7 | 6-(Hydroxymethyl)pyridin-2(1H)-one | Alcohols | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Hydroxymethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridin-2-ol is a heterocyclic organic compound belonging to the pyridinone family. This technical guide provides a comprehensive overview of its physicochemical properties, bringing together available data to inform its use in research and development, particularly in the context of medicinal chemistry and drug discovery. Due to a notable lack of extensive experimental data in publicly accessible literature, this document combines reported information with predicted values to offer a thorough profile of the molecule. It also outlines general experimental protocols for the determination of key physicochemical parameters and discusses the known biological activities of the broader pyridin-2-one scaffold.

Chemical Identity and Structure

6-(Hydroxymethyl)pyridin-2-ol, also known as 6-(hydroxymethyl)-2(1H)-pyridinone, is characterized by a pyridine ring substituted with a hydroxyl group at position 2 and a hydroxymethyl group at position 6. The presence of the hydroxyl group means this compound can exist in tautomeric forms, as a pyridin-2-ol and a pyridin-2(1H)-one.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 6-(hydroxymethyl)pyridin-2-ol |

| Alternate Name | 6-(hydroxymethyl)-2(1H)-pyridinone |

| CAS Number | 352514-21-7, 1849260-65-6[1] |

| Molecular Formula | C₆H₇NO₂[2] |

| Molecular Weight | 125.13 g/mol [2] |

| Canonical SMILES | C1=CC(=O)NC(=C1)CO |

| InChI Key | OCIJNSPIKMBDDH-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 6-(Hydroxymethyl)pyridin-2-ol are not widely available. The following table summarizes known and predicted values to provide a foundational understanding of the molecule's characteristics.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 431.9±27.0 °C (Predicted) | [3] |

| pKa | 10.92±0.10 (Predicted) | [3] |

| logP | 0.27950 (Predicted) | [3] |

| Solubility | Data not available | - |

| Physical Form | Solid (powder) | Vendor Information |

| Density | 1.225±0.06 g/cm³ (Predicted) | [3] |

Synthesis and Characterization

A potential synthetic route for 6-(Hydroxymethyl)pyridin-2-ol involves the reduction of 6-Hydroxypicolinic acid.

Synthesis Workflow

The synthesis can be conceptualized as a straightforward reduction of the carboxylic acid moiety of 6-Hydroxypicolinic acid to a hydroxymethyl group.

Caption: Synthetic pathway for 6-(Hydroxymethyl)pyridin-2-ol.

Experimental Protocol: Synthesis

A general procedure for the synthesis of 6-(Hydroxymethyl)pyridin-2-ol from 6-Hydroxypicolinic acid is as follows:

-

Dissolution: Dissolve 6-Hydroxypicolinic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as borane-dimethyl sulfide complex, to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Quenching: Carefully quench the reaction by the slow addition of a protic solvent, such as methanol or water.

-

Work-up: Perform an aqueous work-up to remove inorganic byproducts. This may involve adjusting the pH and extracting the product into an organic solvent.

-

Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain pure 6-(Hydroxymethyl)pyridin-2-ol.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Characterization Methods

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure and confirm the presence of functional groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as O-H and C=O stretching. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

Experimental Protocols for Physicochemical Property Determination

For researchers needing to determine the physicochemical properties of 6-(Hydroxymethyl)pyridin-2-ol experimentally, the following general protocols for pyridine derivatives can be adapted.

Melting Point Determination

Caption: Workflow for melting point determination.

A calibrated melting point apparatus is used. A small, dry sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Potentiometric titration is a common method. A solution of the compound of known concentration is titrated with a standard solution of a strong acid or base. The pH is measured as a function of the volume of titrant added, and the pKa is determined from the titration curve.

logP Determination

Caption: Workflow for logP determination using the shake-flask method.

The shake-flask method involving partitioning between n-octanol and water is standard. The compound is dissolved in a pre-saturated mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC. The logP is the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

Biological Activity and Potential Applications

Derivatives of pyridin-2(1H)-one have demonstrated a broad range of pharmacological activities, including:

-

Anticancer: Inhibition of kinases and other enzymes involved in cell proliferation.

-

Antiviral: Activity against various viruses.

-

Antimicrobial: Efficacy against pathogenic bacteria and fungi.

-

Anti-inflammatory and Analgesic: Modulation of inflammatory pathways.

The presence of the hydroxymethyl group on the 6-(Hydroxymethyl)pyridin-2-ol core provides a handle for further chemical modification, making it an attractive starting point for the synthesis of compound libraries for screening in drug discovery programs.

Conclusion

6-(Hydroxymethyl)pyridin-2-ol is a compound of interest with potential applications in medicinal chemistry. While there is a significant gap in the experimentally determined physicochemical data, this guide provides a consolidated resource of available and predicted information. The outlined experimental protocols offer a roadmap for researchers to determine these key parameters. The established biological relevance of the pyridin-2-one scaffold suggests that 6-(Hydroxymethyl)pyridin-2-ol and its derivatives are valuable subjects for future investigation in the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its biological potential.

References

6-(Hydroxymethyl)pyridin-2-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and an analytical methodology for 6-(Hydroxymethyl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Data Presentation

The fundamental molecular properties of 6-(Hydroxymethyl)pyridin-2-ol are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

Experimental Protocols

The following sections detail a representative protocol for the synthesis and analysis of 6-(Hydroxymethyl)pyridin-2-ol. These methods are based on established principles for the synthesis and analysis of pyridine derivatives.

Synthesis of 6-(Hydroxymethyl)pyridin-2-ol

This protocol describes a plausible method for the synthesis of 6-(Hydroxymethyl)pyridin-2-ol starting from 2-bromo-6-(hydroxymethyl)pyridine.

Materials:

-

2-bromo-6-(hydroxymethyl)pyridine

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-(hydroxymethyl)pyridine in a 1:1 mixture of dioxane and water.

-

Hydrolysis: Add an excess of sodium hydroxide to the solution. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with concentrated hydrochloric acid to a pH of approximately 7.

-

Extraction: Extract the aqueous solution three times with ethyl acetate.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield pure 6-(Hydroxymethyl)pyridin-2-ol.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of 6-(Hydroxymethyl)pyridin-2-ol using GC-MS. Gas chromatography is a common technique for the analysis of pyridine and its derivatives.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent, equipped with a mass selective detector.

-

Column: DB-1 (30 m × 250 µm × 0.25 µm) capillary column or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

MS Detector:

-

Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

Sample Preparation:

-

Prepare a stock solution of the synthesized 6-(Hydroxymethyl)pyridin-2-ol in methanol at a concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration.

-

Inject 1 µL of the sample into the GC-MS.

Visualizations

Synthetic Workflow for 6-(Hydroxymethyl)pyridin-2-ol

The following diagram illustrates the key steps in the synthesis and purification of 6-(Hydroxymethyl)pyridin-2-ol.

Caption: Synthetic Workflow Diagram

References

Tautomerism of 6-(Hydroxymethyl)pyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 6-(hydroxymethyl)pyridin-2-ol. The phenomenon of tautomerism is critical in drug discovery and development as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document details the underlying principles of the pyridin-2-ol/pyridin-2-one tautomerism, outlines experimental and computational methodologies for its study, and presents data from analogous systems to infer the behavior of 6-(hydroxymethyl)pyridin-2-ol.

Introduction to the Tautomerism of 2-Hydroxypyridines

The tautomerism of 2-hydroxypyridines involves an equilibrium between the hydroxy (enol) form and the pyridone (keto) form.[1][2] This equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyridine ring.[3][4] Generally, the pyridone tautomer is favored in polar solvents and in the solid state, while the hydroxypyridine form can be more prevalent in the gas phase and in non-polar solvents.[1][2] The stability of the pyridone form in polar media is often attributed to its larger dipole moment and its ability to form hydrogen-bonded dimers.[5][6]

The introduction of a hydroxymethyl group at the 6-position of the pyridine ring can influence the tautomeric equilibrium through electronic and steric effects, as well as through its potential for intramolecular hydrogen bonding.

Data Presentation: Tautomeric Equilibrium of Substituted 2-Hydroxypyridines

| Compound | Solvent | KT ([pyridone]/[hydroxypyridine]) | Predominant Form | Reference |

| 2-Hydroxypyridine | Cyclohexane | 0.4 | Hydroxypyridine | [1] |

| 2-Hydroxypyridine | Chloroform | 1.1 | Pyridone | [1] |

| 2-Hydroxypyridine | Acetonitrile | 3.5 | Pyridone | [1] |

| 2-Hydroxypyridine | Water | ~1000 | Pyridone | [1] |

| 6-Chloro-2-hydroxypyridine | Dioxane | 0.9 | ~Equal | [3] |

| 6-Chloro-2-hydroxypyridine | Acetonitrile | 2.3 | Pyridone | [3] |

| 6-Methoxy-2-hydroxypyridine | Dioxane | 0.1 | Hydroxypyridine | [7] |

| 6-Methoxy-2-hydroxypyridine | Water | 1.6 | Pyridone | [7] |

Experimental Protocols for Tautomerism Analysis

The determination of the tautomeric equilibrium of 6-(hydroxymethyl)pyridin-2-ol can be achieved through various spectroscopic and computational methods.

UV-Vis Spectroscopy

Principle: The hydroxypyridine and pyridone tautomers possess distinct chromophores and therefore exhibit different absorption maxima (λmax) in their UV-Vis spectra. By comparing the spectrum of the tautomeric mixture with the spectra of "fixed" N-methyl and O-methyl derivatives (which cannot tautomerize), the ratio of the two tautomers can be quantified.[8]

Detailed Methodology:

-

Synthesis of Fixed Derivatives: Synthesize 6-(hydroxymethyl)-1-methylpyridin-2(1H)-one (fixed pyridone) and 2-methoxy-6-(methoxymethyl)pyridine (fixed hydroxypyridine). The synthesis of the latter would involve the protection of the hydroxymethyl group, methylation of the hydroxyl group on the pyridine ring, and subsequent deprotection.

-

Sample Preparation: Prepare dilute solutions of 6-(hydroxymethyl)pyridin-2-ol and the two fixed derivatives in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, and water).

-

Spectral Acquisition: Record the UV-Vis absorption spectra for all samples over a suitable wavelength range (typically 200-400 nm).

-

Data Analysis:

-

Identify the λmax for the pure pyridone and hydroxypyridine forms from the spectra of the fixed derivatives.

-

The absorbance of the tautomeric mixture at a given wavelength is the sum of the absorbances of the two tautomers.

-

The tautomeric equilibrium constant (KT) can be calculated using the following equation, assuming the molar extinction coefficients of the tautomers are similar to their fixed counterparts: KT = ([Pyridone])/([Hydroxypyridine]) = (Amixture - Ahydroxy) / (Apyridone - Amixture) where A is the absorbance at a wavelength where the two tautomers have significantly different absorptions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The distinct structures of the hydroxypyridine and pyridone tautomers result in different NMR chemical shifts. In cases of slow exchange between tautomers, separate signals for each form can be observed, and the ratio of their integrals provides the tautomeric ratio. For fast exchange, an averaged spectrum is observed, and analysis may require low-temperature studies or the use of 15N NMR.[9]

Detailed Methodology:

-

Sample Preparation: Prepare solutions of 6-(hydroxymethyl)pyridin-2-ol in a variety of deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra. For more detailed analysis, 2D NMR experiments such as HSQC and HMBC can be employed to aid in signal assignment.[9][10]

-

Data Analysis:

-

Analyze the chemical shifts and coupling constants. The presence of a broad NH proton signal and the chemical shifts of the ring protons and carbons can indicate the predominant tautomeric form. For example, the pyridone form typically shows a downfield NH proton signal.[11]

-

If distinct signals for both tautomers are present, the ratio of the integrals of non-overlapping peaks corresponding to each tautomer can be used to determine the tautomeric ratio.

-

Computational Chemistry

Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the relative energies of the tautomers in the gas phase and in solution (using implicit or explicit solvent models). The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form.[12][13][14][15]

Detailed Methodology:

-

Structure Optimization: The geometries of both the 6-(hydroxymethyl)pyridin-2-ol and 6-(hydroxymethyl)-2-pyridone tautomers are optimized using a suitable level of theory (e.g., B3LYP or M06-2X functional with a basis set such as 6-311++G(d,p)).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain their relative electronic energies.

-

Solvation Effects: To model the effect of different solvents, a continuum solvation model (e.g., PCM) or the inclusion of explicit solvent molecules can be employed.

-

Thermodynamic Analysis: The relative Gibbs free energies of the tautomers are calculated to determine the tautomeric equilibrium constant (KT) at a given temperature using the equation: ΔG = -RTln(KT).

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a general experimental workflow for its determination.

Caption: Tautomeric equilibrium between the enol and keto forms.

Caption: General experimental workflow for tautomer analysis.

Conclusion

The tautomeric equilibrium of 6-(hydroxymethyl)pyridin-2-ol is a crucial aspect of its chemical characterization and has significant implications for its application in drug development. While direct experimental data for this specific compound is limited, a combination of UV-Vis and NMR spectroscopy, alongside computational modeling, provides a robust framework for its detailed investigation. The methodologies outlined in this guide, supported by data from analogous substituted 2-hydroxypyridines, offer a clear path for researchers to elucidate the tautomeric landscape of this and related molecules. Such studies are essential for a comprehensive understanding of structure-activity relationships and for the rational design of new therapeutic agents.

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000630) [hmdb.ca]

- 11. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. Prediction of tautomeric equilibri of hydroxypyridines by ab initio molecular orbital methods - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 6-(Hydroxymethyl)pyridin-2-ol: A Technical Guide

Abstract: This technical guide addresses the crystal structure of 6-(hydroxymethyl)pyridin-2-ol. Despite a comprehensive search of scientific literature and crystallographic databases, a solved crystal structure for 6-(hydroxymethyl)pyridin-2-ol has not been publicly reported. In its place, this document provides a detailed overview of the crystallographic data for the closely related isomer, 2-(hydroxymethyl)pyridin-3-ol, as a representative example. Furthermore, a plausible experimental protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of 6-(hydroxymethyl)pyridin-2-ol is presented. This guide is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of pyridin-2-ol derivatives.

Introduction

6-(Hydroxymethyl)pyridin-2-ol, a derivative of the pyridin-2(1H)-one scaffold, is a molecule of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds[1]. The determination of its single-crystal X-ray structure is crucial for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-based drug design. To date, the crystal structure of 6-(hydroxymethyl)pyridin-2-ol has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).

This guide provides the crystallographic details of a closely related isomer, 2-(hydroxymethyl)pyridin-3-ol, to serve as a valuable reference. Additionally, a comprehensive, hypothetical experimental workflow for determining the crystal structure of 6-(hydroxymethyl)pyridin-2-ol is outlined.

Representative Crystallographic Data: 2-(Hydroxymethyl)pyridin-3-ol

The crystal structure of the isomer 2-(hydroxymethyl)pyridin-3-ol (C₆H₇NO₂) provides insight into the type of data expected for 6-(hydroxymethyl)pyridin-2-ol[2]. The key crystallographic parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value[2] |

| Empirical Formula | C₆H₇NO₂ |

| Formula Weight | 125.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0430 (14) |

| b (Å) | 7.1280 (14) |

| c (Å) | 12.264 (3) |

| α (°) | 90 |

| β (°) | 100.30 (3) |

| γ (°) | 90 |

| Volume (ų) | 605.8 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Calculated Density (Mg/m³) | 1.372 |

Data Collection and Refinement Details

| Parameter | Value[2] |

| Diffractometer | Enraf–Nonius CAD-4 |

| Radiation Source | Mo Kα |

| Reflections Collected | 2263 |

| Independent Reflections | 1089 |

| R(int) | 0.028 |

| Final R indices [I > 2σ(I)] | R1 = 0.036 |

| wR(F²) | 0.136 |

Proposed Experimental Protocols

The following sections describe a plausible methodology for the synthesis, crystallization, and X-ray diffraction analysis of 6-(hydroxymethyl)pyridin-2-ol, adapted from established procedures for related compounds[2][3].

Synthesis of 6-(Hydroxymethyl)pyridin-2-ol

A potential synthetic route to 6-(hydroxymethyl)pyridin-2-ol could be adapted from the synthesis of similar pyridine derivatives. A plausible method involves the hydroxymethylation of a suitable pyridin-2-ol precursor.

Materials:

-

6-methylpyridin-2-ol

-

Selenium dioxide

-

Dioxane

-

Water

-

Ethyl acetate

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of 6-methylpyridin-2-ol and selenium dioxide in aqueous dioxane is refluxed for several hours.

-

The reaction mixture is cooled to room temperature and filtered to remove selenium.

-

The filtrate is evaporated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure 6-(hydroxymethyl)pyridin-2-ol.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.

Procedure:

-

A saturated solution of purified 6-(hydroxymethyl)pyridin-2-ol is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone/water).

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a loosely covered vial and left undisturbed at room temperature.

-

The solvent is allowed to evaporate slowly over several days to weeks, during which time crystals should form.

X-ray Diffraction Analysis

Data Collection:

-

A suitable single crystal of 6-(hydroxymethyl)pyridin-2-ol is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in the difference Fourier map and refined isotropically or placed in calculated positions.

-

The final refined structure is validated using software such as CHECKCIF.

Experimental Workflow Visualization

The following diagram illustrates the proposed experimental workflow for the structural determination of 6-(hydroxymethyl)pyridin-2-ol.

Caption: Experimental workflow for the structural determination of 6-(hydroxymethyl)pyridin-2-ol.

Biological Context and Signaling Pathways

While the broader class of pyridin-2(1H)-one derivatives is known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects, no specific signaling pathways involving 6-(hydroxymethyl)pyridin-2-ol have been reported in the scientific literature to date. The determination of its crystal structure would be a foundational step in enabling computational studies, such as molecular docking, to predict its potential biological targets and interactions within signaling pathways.

References

A Technical Guide to the Solubility of 6-(Hydroxymethyl)pyridin-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridin-2-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of 6-(hydroxymethyl)pyridin-2-ol. In the absence of extensive published quantitative solubility data, this document focuses on providing detailed experimental protocols for solubility determination, theoretical considerations for solubility prediction, and relevant biological pathways to offer a complete context for researchers.

Physicochemical Properties of 6-(Hydroxymethyl)pyridin-2-ol

A foundational understanding of the physicochemical properties of 6-(hydroxymethyl)pyridin-2-ol is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 352514-21-7 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Solid (powder) | [2] |

Predicted Solubility Profile

The structure of 6-(hydroxymethyl)pyridin-2-ol, featuring both a hydroxyl group (-OH) and a hydroxymethyl group (-CH₂OH) attached to a pyridin-2-one core, suggests a degree of polarity. The presence of hydrogen bond donors (the hydroxyl groups and the N-H tautomer) and acceptors (the oxygen and nitrogen atoms) indicates that it is likely to be more soluble in polar solvents.

-

Polar Protic Solvents (e.g., alcohols, water): The ability to engage in hydrogen bonding suggests that 6-(hydroxymethyl)pyridin-2-ol will exhibit its highest solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is also expected in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is anticipated in nonpolar solvents due to the "like dissolves like" principle. The polar nature of the molecule is incompatible with the nonpolar nature of these solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following are standard protocols that can be employed for 6-(hydroxymethyl)pyridin-2-ol.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It involves equilibrating an excess of the solid compound with the solvent of interest over a period of time.

Methodology:

-

Preparation: Add an excess amount of 6-(hydroxymethyl)pyridin-2-ol to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Agitate the flasks at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine filter (e.g., 0.45 µm).[6][7]

-

Quantification: Analyze the concentration of 6-(hydroxymethyl)pyridin-2-ol in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or gravimetric analysis.[8][9]

Gravimetric Analysis

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.[10][11]

Methodology:

-

Sample Preparation: Prepare a saturated solution using the shake-flask method described above.

-

Aliquot Collection: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the compound) until a constant weight of the dried solute is achieved.[12]

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.[10]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.[9][13]

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of 6-(hydroxymethyl)pyridin-2-ol of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Prepare a saturated solution as per the shake-flask method. Filter the solution and dilute an aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the peak area. Use the calibration curve to calculate the concentration of 6-(hydroxymethyl)pyridin-2-ol in the diluted sample. The solubility is then calculated by taking the dilution factor into account.[9]

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the processes involved in solubility determination and the potential biological context of 6-(hydroxymethyl)pyridin-2-ol, the following diagrams are provided.

Caption: Workflow for Solubility Determination.

Caption: Putative Metabolic Pathway of Pyridin-2-ol Derivatives.

Biological Context

Pyridin-2(1H)-one scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds.[14] Derivatives of this core structure have shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[14][15] The metabolism of pyridine derivatives often involves hydroxylation and subsequent ring cleavage, as seen in the maleamate pathway in some microorganisms.[16][17] Understanding the solubility of 6-(hydroxymethyl)pyridin-2-ol is a critical first step in exploring its potential biological activities.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. 1849260-65-6|6-(Hydroxymethyl)pyridin-2-ol|BLD Pharm [bldpharm.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. pharmajournal.net [pharmajournal.net]

- 13. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 6-(Hydroxymethyl)pyridin-2-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridin-2-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A detailed, reproducible experimental protocol for its synthesis and characterization is also presented. The information herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of novel pyridin-2-one derivatives.

Introduction

Pyridin-2-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their inherent biological activities and ability to act as versatile scaffolds for the synthesis of more complex molecules make them valuable targets for synthetic chemists. 6-(Hydroxymethyl)pyridin-2-ol, in particular, possesses two key functional groups—a hydroxyl group and a pyridinone core—that allow for a variety of chemical modifications, making it a promising building block for the development of new therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases for the complete experimental spectroscopic data of 6-(Hydroxymethyl)pyridin-2-ol has revealed a notable scarcity of publicly available information. While the compound is commercially available, indicating its successful synthesis and characterization, detailed spectral assignments and data are not consolidated in a single, accessible source.

This guide, therefore, presents predicted spectroscopic data based on the known chemical shifts and fragmentation patterns of related structures, alongside any available experimental data for closely analogous compounds. It is important to note that these predicted values should be used as a preliminary guide and must be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of 6-(Hydroxymethyl)pyridin-2-ol. These predictions are based on established increments for substituents on a pyridin-2-one ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-(Hydroxymethyl)pyridin-2-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | t | 1H | H-4 |

| ~ 6.2 - 6.4 | d | 1H | H-3 |

| ~ 6.0 - 6.2 | d | 1H | H-5 |

| ~ 4.5 - 4.7 | s | 2H | -CH₂OH |

| ~ 11.0 - 13.0 | br s | 1H | N-H |

| ~ 4.0 - 5.0 | br s | 1H | -OH |

Note: Predicted chemical shifts are relative to a standard solvent signal. The N-H and O-H protons are exchangeable and their chemical shifts can vary significantly with solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-(Hydroxymethyl)pyridin-2-ol

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C-2 |

| ~ 150 | C-6 |

| ~ 140 | C-4 |

| ~ 118 | C-5 |

| ~ 105 | C-3 |

| ~ 60 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for 6-(Hydroxymethyl)pyridin-2-ol are detailed in Table 3.

Table 3: Predicted IR Absorption Bands for 6-(Hydroxymethyl)pyridin-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol and N-H) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1650 - 1630 | Strong | C=O stretch (amide) |

| 1600 - 1580 | Medium | C=C stretch (ring) |

| 1200 - 1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 6-(Hydroxymethyl)pyridin-2-ol

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 107 | [M - H₂O]⁺ |

| 96 | [M - CHO]⁺ |

| 78 | [Pyridine ring fragment]⁺ |

Experimental Protocols

Due to the absence of a detailed, published synthetic procedure with full experimental workup and characterization for 6-(Hydroxymethyl)pyridin-2-ol, a generalized protocol based on the synthesis of similar pyridin-2-ones is provided below. This protocol should be considered a starting point and may require optimization.

Synthesis of 6-(Hydroxymethyl)pyridin-2-ol

A potential synthetic route to 6-(Hydroxymethyl)pyridin-2-ol could involve the oxidation of 6-methyl-2-methoxypyridine followed by demethylation.

Materials:

-

6-methyl-2-methoxypyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Hydrobromic acid (HBr) or other demethylating agent

-

Appropriate solvents (e.g., water, acetone, dichloromethane)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Oxidation: Dissolve 6-methyl-2-methoxypyridine in a suitable solvent (e.g., a mixture of acetone and water). Cool the solution in an ice bath and add a solution of potassium permanganate dropwise with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a suitable reagent (e.g., sodium bisulfite) and filter the mixture to remove manganese dioxide. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Demethylation: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure. To the resulting crude 2-methoxy-6-(hydroxymethyl)pyridine, add hydrobromic acid and heat the mixture to reflux. Monitor the reaction by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-(Hydroxymethyl)pyridin-2-ol.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data.

The Multifaceted Biological Activities of Pyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyridinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyridinone derivatives, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity of Pyridinone Derivatives

Pyridinone-containing molecules have garnered considerable attention for their potent antiproliferative effects against a variety of human tumor cell lines.[1][2] Their anticancer activity often stems from the inhibition of key enzymes involved in cell growth, proliferation, and survival, particularly protein kinases.[1][2]

Mechanism of Action: Kinase Inhibition and Signaling Pathway Modulation

Pyridinone derivatives have been identified as potent inhibitors of several crucial kinases implicated in tumorigenesis, including Met kinase, mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), PIM-1 kinase, and c-Src kinase.[1][2][3]

Met Kinase Inhibition: Certain pyridinone-pyrrolopyridine-based compounds are potent inhibitors of Met kinase, a receptor tyrosine kinase often dysregulated in cancer. These inhibitors bind to the ATP-binding pocket of the Met kinase domain, blocking its downstream signaling.[1][2]

MAPK-Interacting Kinase (MNK) Inhibition: Pyridinone-thienopyrimidine derivatives have been shown to target MNKs. Inhibition of MNKs by these compounds can lead to the downregulation of phosphorylated eIF4E, Mcl-1, and cyclin D1, ultimately causing cleavage of PARP and induction of apoptosis.[2][4]

PIM-1 Kinase Inhibition: Aromatic O-alkyl pyridine derivatives have been developed as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[5] These inhibitors have been shown to induce apoptosis and activate caspases 3/7 in cancer cells.[5]

c-Src Kinase Inhibition: Pyridin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of c-Src kinase, a non-receptor tyrosine kinase that is overexpressed in various tumors.[3]

Beyond kinase inhibition, some pyridinone derivatives exert their anticancer effects by modulating key signaling pathways that control cell fate.

Upregulation of p53 and JNK Signaling: Novel pyridone and pyridine compounds have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[2] Activation of the JNK pathway can lead to the phosphorylation and activation of p53, which in turn can trigger apoptosis.

Signaling Pathway Diagrams (Graphviz)

Caption: Pyridinone derivatives can activate the JNK signaling pathway, leading to p53 activation and apoptosis.

Caption: Pyridinone derivatives can inhibit the MAPK/ERK pathway by targeting components like MEK.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridinone derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridinone-quinazoline | MCF-7 | 9 - 15 | [1][2] |

| Pyridinone-quinazoline | HeLa | 9 - 15 | [1][2] |

| Pyridinone-quinazoline | HepG2 | 9 - 15 | [1][2] |

| Pyrrolopyridine-pyridinone | GTL-16 | 0.06 - 0.07 | [1] |

| Pyridinone-aminal | TMD-8 | 0.91 | [6] |

| Pyridone | HepG2 | 4.5 | [2] |

| Pyridone | MCF-7 | >10 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium

-

Pyridinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridinone derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow (Graphviz)

Caption: A typical workflow for assessing the in vitro anticancer activity of pyridinone derivatives using the MTT assay.

Antimicrobial Activity of Pyridinone Derivatives

Pyridinone derivatives have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The antimicrobial mechanism of some pyridinone derivatives involves the disruption of essential cellular processes. For instance, certain derivatives have been shown to interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication.[7]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridinone derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Pyridone derivative | Bacillus subtilis | 0.078 | [7] |

| 2-Pyridone derivative | Staphylococcus aureus | 0.0024 | [7] |

| 3-Cyanopyridine derivative | Escherichia coli | 3.91 | [7] |

| Pyridine triazole | Staphylococcus aureus | 12.5 | [8] |

| Pyridine triazole | Escherichia coli | 25 | [8] |

| Pyridine triazole | Klebsiella pneumoniae | 6.25 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Pyridinone derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyridinone derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Antiviral Activity of Pyridinone Derivatives

Pyridinone derivatives have emerged as a significant class of antiviral agents, with a particular focus on their activity against the Human Immunodeficiency Virus Type 1 (HIV-1).

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

A primary mechanism of anti-HIV-1 activity for many pyridinone derivatives is the inhibition of the viral enzyme reverse transcriptase (RT). These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data: In Vitro Anti-HIV-1 Activity

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values for representative pyridinone derivatives against HIV-1.

| Compound Class | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2-Pyridone-bearing phenylalanine | HIV-1 IIIB | 5.36 | >265.7 | >49.57 | [9] |

| 2-Pyridone-bearing phenylalanine | HIV-2 ROD | 9.16 | >265.7 | >17.08 | [9] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT in a cell-free system.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

96-well streptavidin-coated plates

-

Poly(A) template and Oligo(dT) primer labeled with biotin

-

Digoxigenin (DIG)-labeled dUTP and other dNTPs

-

Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Plate Preparation: The biotinylated template/primer is immobilized onto the streptavidin-coated wells.

-

Reaction Mixture: A reaction mixture containing dNTPs (including DIG-dUTP) is prepared.

-

Inhibition Assay: The pyridinone derivative (at various concentrations) is added to the wells, followed by the addition of the recombinant HIV-1 RT to initiate the reaction. A control with no inhibitor is included.

-

Incubation: The plate is incubated to allow for the synthesis of the new DNA strand, incorporating the DIG-labeled dUTP.

-

Detection: The wells are washed, and an anti-DIG-HRP antibody is added, which binds to the incorporated DIG. After another wash, the HRP substrate is added, leading to a colorimetric reaction.

-

Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined.

Anti-inflammatory Activity of Pyridinone Derivatives

Pyridinone derivatives have also been investigated for their potential to alleviate inflammation.

Mechanism of Action: COX Inhibition

One of the proposed mechanisms for the anti-inflammatory activity of pyridinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Pyridinone derivatives

-

Plethysmometer or calipers

-

Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The pyridinone derivatives are administered to the test groups of rats (e.g., orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives the reference drug.

-

Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to that of the control group.

The pyridinone scaffold represents a versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide highlight the potential of pyridinone derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth investigation of their mechanisms of action are warranted to fully realize the therapeutic potential of this important class of heterocyclic compounds. The provided experimental methodologies and visualizations of signaling pathways offer a solid foundation for researchers to advance the discovery and development of novel pyridinone-based drugs.

References

- 1. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

6-(Hydroxymethyl)pyridin-2-ol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-(Hydroxymethyl)pyridin-2-ol, a substituted pyridine derivative, has emerged as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive hydroxymethyl substituent on the pyridinone core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of contemporary pharmaceuticals. The inherent tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms further enriches its chemical reactivity, offering multiple pathways for structural elaboration.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of 6-(hydroxymethyl)pyridin-2-ol is paramount for its effective utilization in synthesis and for the characterization of its derivatives. The following tables summarize key physical and spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | N/A |

| Molecular Weight | 125.13 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| CAS Number | 352514-21-7 | N/A |

Table 1: Physical Properties of 6-(Hydroxymethyl)pyridin-2-ol

| Technique | Observed Peaks/Signals |

| ¹H NMR | Data not available in searched literature |

| ¹³C NMR | Data not available in searched literature |

| IR (Infrared) | Data not available in searched literature |

| MS (Mass Spec.) | Data not available in searched literature |

Table 2: Spectroscopic Data for 6-(Hydroxymethyl)pyridin-2-ol

Note: While specific experimental spectroscopic data for 6-(hydroxymethyl)pyridin-2-ol was not found in the reviewed literature, the expected spectral features would include signals corresponding to the pyridinone ring protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the hydroxyl and N-H groups in ¹H NMR. The ¹³C NMR would show resonances for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The IR spectrum would be characterized by O-H and N-H stretching bands, as well as a prominent C=O stretching vibration.

Synthesis of 6-(Hydroxymethyl)pyridin-2-ol

The synthesis of 6-(hydroxymethyl)pyridin-2-ol can be achieved through a multi-step sequence starting from readily available precursors. One common route involves the transformation of a substituted pyridine N-oxide.

Experimental Protocol: Synthesis via Hydrolysis of 6-(Acetoxymethyl)-2-methoxypyridine

This two-step procedure involves the initial formation of an acetoxymethyl intermediate from a pyridine N-oxide, followed by hydrolysis to yield the target compound.

Step 1: Synthesis of 6-(Acetoxymethyl)-2-methoxypyridine

A detailed protocol for the synthesis of the direct precursor, 6-(acetoxymethyl)-2-methoxypyridine, was not explicitly found. However, a closely related synthesis of 2-acetoxymethyl-4,5-dimethoxypyridine from 4,5-dimethoxy-2-methylpyridine 1-oxide provides a representative procedure.

-

Reaction: 19 g of 4,5-dimethoxy-2-methylpyridine 1-oxide are added to 60 ml of acetic anhydride, warmed to 80°C, over the course of 30 minutes, ensuring the temperature does not exceed 100°C.

-

Work-up: After an additional 45 minutes at 85°C, excess acetic anhydride is removed by distillation in vacuo. The resulting oily dark residue consists of the crude 2-acetoxymethyl-4,5-dimethoxypyridine.

Step 2: Hydrolysis to 6-(Hydroxymethyl)pyridin-2-ol

The crude acetoxymethyl intermediate is then hydrolyzed to afford the final product.

-

Reaction: The crude 2-acetoxymethyl-4,5-dimethoxypyridine is stirred with 80 ml of 2N sodium hydroxide solution at 80°C for 1 hour.

-

Work-up and Purification: After dilution with 80 ml of water and cooling, the mixture is extracted eight times with 100 ml of methylene chloride. The combined organic phases are washed twice with 1N sodium hydroxide solution, dried, and concentrated. The crystalline, brownish residue is recrystallized from toluene to yield the purified product.

Note: The above protocol is for an analogous compound and may require optimization for the synthesis of 6-(hydroxymethyl)pyridin-2-ol.

Caption: Synthetic pathway to 6-(hydroxymethyl)pyridin-2-ol.

Application as a Building Block in Drug Discovery

The utility of 6-(hydroxymethyl)pyridin-2-ol as a key intermediate is exemplified in the synthesis of complex pharmaceutical agents. Its ability to undergo further functionalization makes it an attractive starting point for the construction of diverse molecular scaffolds.

Case Study: Synthesis of the Wip1 Phosphatase Inhibitor GSK2830371

GSK2830371 is a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), a protein implicated in the negative regulation of the p53 tumor suppressor pathway. The synthesis of this inhibitor utilizes 6-(hydroxymethyl)pyridin-2-ol as a crucial building block.

Experimental Protocol: Synthesis of GSK2830371 (Conceptual)

While a detailed, step-by-step protocol for the synthesis of GSK2830371 from 6-(hydroxymethyl)pyridin-2-ol is proprietary, a conceptual workflow can be outlined based on the known structure of the final compound and common synthetic transformations.

-

Activation of the Hydroxymethyl Group: The primary alcohol of 6-(hydroxymethyl)pyridin-2-ol would likely be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.

-

Coupling Reaction: The activated intermediate would then be coupled with the appropriate amine-containing fragment of the final GSK2830371 molecule. This could involve an S(_N)2 reaction.

-

Further Functionalization: Subsequent reaction steps would be employed to introduce the remaining structural motifs of GSK2830371.

Caption: Role of the building block in GSK2830371 synthesis.

Biological Context: The p53 Signaling Pathway and Wip1 Inhibition

The therapeutic rationale for synthesizing molecules like GSK2830371 lies in their ability to modulate key cellular signaling pathways implicated in diseases such as cancer. Wip1 phosphatase is a negative regulator of the p53 tumor suppressor pathway.[1][2] By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation and activation of p53.[1][3] This, in turn, can trigger downstream cellular responses including cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[1][2]

The inhibition of Wip1 by GSK2830371 potentiates the effects of other cancer therapeutics, such as MDM2 inhibitors.[1] MDM2 is another negative regulator of p53, and its inhibition leads to p53 stabilization. The combined inhibition of both Wip1 and MDM2 results in a synergistic activation of the p53 pathway, offering a promising strategy for cancer treatment.[1]

Caption: p53 signaling pathway and the inhibitory action of GSK2830371.

Conclusion

6-(Hydroxymethyl)pyridin-2-ol is a valuable and adaptable building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its straightforward, albeit not fully detailed in public literature, synthetic accessibility and the presence of multiple reactive sites make it an attractive starting material for medicinal chemists and drug development professionals. The successful incorporation of this scaffold into the Wip1 inhibitor GSK2830371 highlights its potential for the rapid generation of novel therapeutics targeting critical disease pathways. Further exploration of the reactivity of this versatile building block is likely to lead to the discovery of new and potent chemical entities with significant therapeutic promise.

References

The Pyridinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinone core, a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Pyridinone derivatives can act as both hydrogen bond donors and acceptors, and their physicochemical properties, such as polarity and lipophilicity, can be finely tuned through substitution at multiple positions[1][2][3]. This adaptability has led to the development of a wide array of therapeutic agents targeting diverse biological pathways. A number of FDA-approved drugs, including the anti-HIV agent doravirine, the anticancer drug tazemetostat, and the cardiotonic agent milrinone, feature the pyridinone motif, underscoring its clinical significance[1][2]. This guide provides a technical overview of the pyridinone core, focusing on its synthesis, therapeutic applications with quantitative bioactivity data, mechanisms of action, and key experimental protocols.

General Synthesis Strategies

The construction of the pyridinone ring is typically achieved through cyclization and condensation reactions. A common and robust method involves the multicomponent reaction (MCR) of an aldehyde, an active methylene compound like malononitrile, and a cyanoacetamide derivative[4]. This approach allows for the rapid assembly of complex and highly substituted pyridinone structures from simple starting materials. Another prevalent strategy is the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic approach mimicking the action of polyketide synthases in nature.

Below is a generalized workflow for a multicomponent reaction to synthesize a substituted 2-pyridinone.

Therapeutic Applications and Quantitative Data